molecular formula C8H14ClF2NO2 B1429589 Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride CAS No. 885498-59-9

Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride

Cat. No. B1429589
M. Wt: 229.65 g/mol
InChI Key: PIFLXLORNVWWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride, also known as MDCC, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. MDCC is a derivative of cyclohexanecarboxylic acid and is commonly used as a fluorescent probe in biochemical and physiological experiments.

Scientific Research Applications

Potential Building Block for Drug Discovery

Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride has been identified as a promising building block for drug discovery. It is a fluorinated analogue of pharmacologically relevant 1-aminocyclohexanecarboxylic acid, showing potential in various applications due to its altered conformation, lipophilicity, acidity, and fluorescent properties (Mykhailiuk et al., 2013).

Synthesis and Properties

This compound has been the subject of synthesis and characterization studies. The synthesis involves a three-step process from commercially available materials, with an overall yield of 22%. The impact of fluorine atoms on the molecule's properties has been a key area of research (Mykhailiuk et al., 2013).

Fluorescence Properties

Fluorine-containing derivatives of this compound, such as fluorine-containing hydantoin derivatives, have been investigated for their fluorescence properties. These studies suggest potential applications as fluorescent probes for biochemical and clinical studies. The enhanced fluorescence properties of these compounds make them suitable for sensitive detection methods in various biological contexts (Lytvyn et al., 2016).

properties

IUPAC Name

methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c1-13-6(12)7(11)2-4-8(9,10)5-3-7;/h2-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFLXLORNVWWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(CC1)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride

Synthesis routes and methods

Procedure details

Under argon, 4.30 g of the compound from Example 3A were initially charged in 100 ml of methanol at 0 to 5° C. 10 ml of thionyl chloride were added dropwise, and the mixture was stirred at 0° C. for 30 minutes and at 70° C. for 24 h. The mixture was then cooled to 5° C. and the precipitate was filtered off with suction. The solution was concentrated using a rotary evaporator and the residue was crystallized using methyl tert-butyl ether. This gave 5.20 g (quantitative, still contains salts) of the title compound.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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